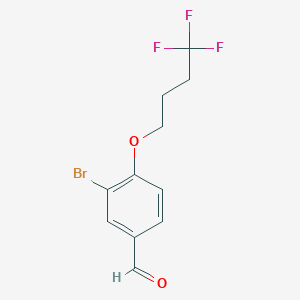
3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives
准备方法
合成路线和反应条件
3-(4-氨基-2-溴苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯的合成通常涉及多步有机反应。一种可能的路线可能包括:
溴化: 从酚衍生物开始,可以使用溴或N-溴代丁二酰亚胺 (NBS) 在催化剂存在下进行溴化。
胺化: 然后,溴化酚可以使用氨或胺衍生物等胺源进行胺化。
氮杂环丁烷形成: 胺化的酚可以在合适条件下与氮杂环丁烷衍生物反应形成氮杂环丁烷环。
酯化: 最后,可以使用叔丁醇和酸催化剂对羧酸基团进行酯化。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,可能形成醌或其他氧化衍生物。
还原: 还原反应可以将硝基转化为胺或还原其他官能团。
取代: 卤素原子(如溴)可以用其他亲核试剂取代,例如胺、硫醇或醇盐。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃) 和过氧化氢 (H₂O₂)。
还原: 还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 经常使用。
取代: 亲核取代反应通常使用叠氮化钠 (NaN₃)、硫脲或醇盐等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生醌,而还原可能产生胺。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是在靶向特定酶或受体方面。
工业: 用于生产特种化学品或作为先进材料的构建块。
作用机制
3-(4-氨基-2-溴苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯的作用机制将取决于其特定的生物靶点。通常,此类化合物可能与酶、受体或其他蛋白质相互作用,调节其活性。所涉及的分子途径可能包括抑制酶活性、受体拮抗或破坏蛋白质-蛋白质相互作用。
相似化合物的比较
类似化合物
- 3-(4-氨基-2-氯苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯
- 3-(4-氨基-2-氟苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯
- 3-(4-氨基-2-碘苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯
独特性
3-(4-氨基-2-溴苯氧甲基)-氮杂环丁烷-1-羧酸叔丁酯的独特性在于其特定的取代模式,这会影响其反应性、生物活性以及潜在的应用。例如,溴原子的存在会影响该化合物的电子性质及其与生物靶点的相互作用。
属性
分子式 |
C15H21BrN2O3 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC 名称 |
tert-butyl 3-[(4-amino-2-bromophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9,17H2,1-3H3 |
InChI 键 |
GMMRYFUPKKXEPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


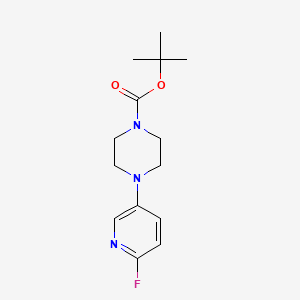
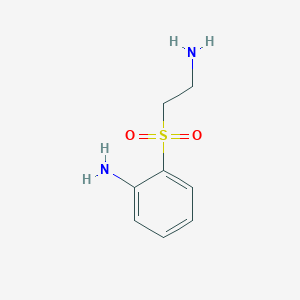
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)

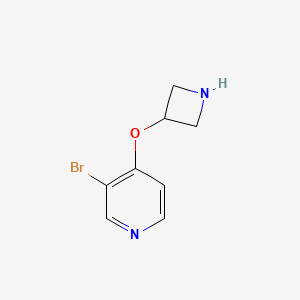
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
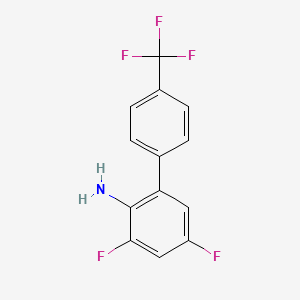


![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)



